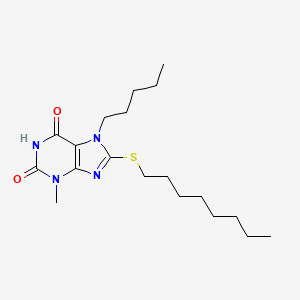

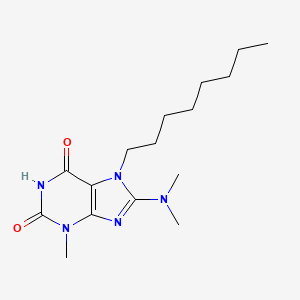

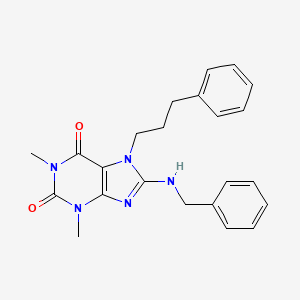

8-(dimethylamino)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,8-Bis(dimethylamino)naphthalene: is a compound with the chemical formula C₁₄H₁₈N₂ . Its structure features two dimethylamino groups attached to the naphthalene ring. Due to its unique arrangement, it exhibits exceptional basicity and is often referred to as Proton Sponge . The name “Proton Sponge” reflects its ability to readily accept protons (H⁺ ions) and act as a strong base.

Métodos De Preparación

Synthetic Routes:

- Alkylation of Naphthalene:

- One common synthetic route involves alkylation of naphthalene using dimethylamine as the alkylating agent. The reaction proceeds under suitable conditions to yield 1,8-bis(dimethylamino)naphthalene.

- The reaction can be represented as follows:

Naphthalene+2CH₃NH₂→1,8-Bis(dimethylamino)naphthalene+2CH₄

Industrial Production:

- While industrial-scale production methods are not widely documented, laboratory-scale synthesis is well-established. Researchers often prepare this compound using the alkylation method mentioned above.

Análisis De Reacciones Químicas

1,8-Bis(dimethylamino)naphthalene participates in various chemical reactions:

Protonation: As the name suggests, it readily accepts protons (H⁺ ions) to form its protonated form.

Dehydrofluorination: It can remove hydrogen fluoride (HF) from fluorinated compounds.

Arylation: It can undergo arylation reactions, where an aryl group is introduced.

Intramolecular Cyclization: It can participate in cyclization reactions within its own structure.

Common reagents and conditions depend on the specific reaction type. For example:

Protonation: Strong acids (e.g., HCl, H₂SO₄) are used.

Dehydrofluorination: Strong bases (e.g., NaNH₂) are employed.

Arylation: Aryl halides and suitable catalysts.

Cyclization: Appropriate conditions for intramolecular reactions.

Major products formed during these reactions include protonated forms of 1,8-bis(dimethylamino)naphthalene and its derivatives.

Aplicaciones Científicas De Investigación

1,8-Bis(dimethylamino)naphthalene finds applications in various fields:

Chemistry: It serves as a strong base in organic synthesis, facilitating reactions that require deprotonation.

Biology: Researchers use it as a pH indicator and fluorescent probe due to its unique optical properties.

Medicine: Its basicity makes it useful in drug development, especially for designing pH-sensitive drug delivery systems.

Industry: It has applications in materials science, including luminescent materials and sensors.

Mecanismo De Acción

The compound’s mechanism of action primarily revolves around its ability to accept protons. It can deprotonate acidic functional groups, participate in nucleophilic reactions, and influence pH-dependent processes.

Comparación Con Compuestos Similares

While 1,8-bis(dimethylamino)naphthalene is unique due to its exceptional basicity, similar compounds include:

- 1,5-Bis(dimethylamino)naphthalene

- 1,8-Bis(diethylamino)naphthalene

- 1,8-Bis(dipropylamino)naphthalene

These compounds share structural similarities but exhibit varying basicity and reactivity.

Propiedades

Fórmula molecular |

C16H27N5O2 |

|---|---|

Peso molecular |

321.42 g/mol |

Nombre IUPAC |

8-(dimethylamino)-3-methyl-7-octylpurine-2,6-dione |

InChI |

InChI=1S/C16H27N5O2/c1-5-6-7-8-9-10-11-21-12-13(17-15(21)19(2)3)20(4)16(23)18-14(12)22/h5-11H2,1-4H3,(H,18,22,23) |

Clave InChI |

CRWROUZTCZZVFH-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCN1C2=C(N=C1N(C)C)N(C(=O)NC2=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bis[3-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-YL)propyl] disulfide](/img/structure/B11997186.png)

![5-(4-Methoxyphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11997245.png)

![(1E)-Bis[1-(4-chlorophenyl)ethylidene]hydrazine](/img/structure/B11997265.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11997266.png)

![Methyl 2-(10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)propanoate](/img/structure/B11997269.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11997271.png)

![2-[(1E)-1-propenyl]pyridine](/img/structure/B11997274.png)